molecular formula C7H8NNa3O6 B3069180 Trisodium dicarboxymethyl alaninate, L- CAS No. 170492-24-7

Trisodium dicarboxymethyl alaninate, L-

Cat. No. B3069180
CAS RN: 170492-24-7
M. Wt: 271.11 g/mol
InChI Key: OHOTVSOGTVKXEL-WJXVXWFNSA-K
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Description

Trisodium dicarboxymethyl alaninate, L-, also known as Trisodium N-(1-carboxylatoethyl)iminodiacetate, methylglycinediacetic acid trisodium salt (MGDA-Na3), or trisodium α-DL-alanine diacetate (α-ADA), is the trisodium anion of N-(1-carboxyethyl)iminodiacetic acid . It is a tetradentate complexing agent that forms stable 1:1 chelate complexes with cations having a charge number of at least +2 .


Synthesis Analysis

The industrial synthesis of trisodium N-(1-carboxylatoethyl)iminodiacetate is described in patent literature. The process involves achieving the highest possible space-time yields, simple reaction control at relatively low pressures and temperatures, realization of continuous process options, and achieving the lowest possible levels of impurities . A synthesis route to α-alaninediacetic acid is from racemic α-DL-alanine, which provides racemic α-ADA by double cyanomethylation with methanal and hydrogen cyanide, hydrolysis of the intermediately formed diacetonitrile to the trisodium salt, and subsequent acidification with mineral acids .


Molecular Structure Analysis

The molecular formula of Trisodium dicarboxymethyl alaninate, L- is C7H8NNa3O6 . The molecular weight is 271.11 g/mol . The IUPAC name is trisodium; (2S)-2-[bis(carboxylatomethyl)amino]propanoate .


Physical And Chemical Properties Analysis

Trisodium dicarboxymethyl alaninate, L- is a solid that is soluble in water . The density varies depending on its form: 0.690 g/cm3 as powder, 1.31 g/cm3 as 40% aqueous solution at 20 °C, and 1.464 g/cm3 as 56-58% aqueous solution at 20 °C .

Scientific Research Applications

Mechanism of Action

Target of Action

Trisodium dicarboxymethyl alaninate, also known as Trisodium N-(1-carboxylatoethyl)iminodiacetate or methylglycinediacetic acid trisodium salt (MGDA-Na3), is a tetradentate complexing agent . Its primary targets are metal ions , specifically those with a charge number of at least +2 . These include “hard water forming” cations such as calcium (Ca2+) and magnesium (Mg2+) .

Mode of Action

Trisodium dicarboxymethyl alaninate interacts with its targets by forming stable 1:1 chelate complexes . This interaction effectively binds the metal ions, thereby inactivating their negative influences on the final formulation .

Biochemical Pathways

The biochemical pathways affected by Trisodium dicarboxymethyl alaninate primarily involve the sequestration of metal ions. By binding these ions, the compound prevents them from participating in unwanted chemical reactions. This can be particularly beneficial in applications where the presence of free metal ions could lead to issues such as scaling, discoloration, or degradation of product performance .

Pharmacokinetics

This suggests that it could be readily absorbed and distributed in aqueous environments. Its biodegradability indicates that it can be metabolized and excreted, reducing potential bioaccumulation.

Result of Action

The primary result of Trisodium dicarboxymethyl alaninate’s action is the formation of stable, water-soluble complexes with polyvalent metal ions . This leads to a reduction in the concentration of free metal ions, which can improve the performance and stability of various formulations . In cleaning applications, for example, it can enhance the removal of stubborn stains and prevent the formation of scale .

Action Environment

The action of Trisodium dicarboxymethyl alaninate can be influenced by various environmental factors. For instance, its effectiveness as a chelating agent can be affected by the pH of the environment . Furthermore, its stability and efficacy can be influenced by temperature, as it is known to be stable under high-temperature conditions . Its biodegradability and excellent ecological and toxicological profile make it an environmentally friendly choice .

Safety and Hazards

Trisodium dicarboxymethyl alaninate, L- is a flammable material in solid form. It can cause irritation to the skin, eyes, and respiratory system. Contact with strong oxidants can cause it to burn . It is labeled with the signal word “Warning” and hazard statements H290 .

properties

IUPAC Name

trisodium;(2S)-2-[bis(carboxylatomethyl)amino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO6.3Na/c1-4(7(13)14)8(2-5(9)10)3-6(11)12;;;/h4H,2-3H2,1H3,(H,9,10)(H,11,12)(H,13,14);;;/q;3*+1/p-3/t4-;;;/m0.../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHOTVSOGTVKXEL-WJXVXWFNSA-K
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8NNa3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301339396
Record name Methylglycinediacetic acid trisodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301339396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; Pellets or Large Crystals
Record name Alanine, N,N-bis(carboxymethyl)-, sodium salt (1:3)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

Trisodium dicarboxymethyl alaninate, L-

CAS RN

170492-24-7, 164462-16-2
Record name Trisodium dicarboxymethyl alaninate, L-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170492247
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alanine, N,N-bis(carboxymethyl)-, sodium salt (1:3)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Methylglycinediacetic acid trisodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301339396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Alanine, N,N-bis(carboxymethyl)-, sodium salt (1:3)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.120.943
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRISODIUM DICARBOXYMETHYL ALANINATE, L-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L754QR50CZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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